3-Methyl-3,8-diaza-bicyclo[4.2.0]octane
Description
Structure
2D Structure
Properties
IUPAC Name |
3-methyl-3,8-diazabicyclo[4.2.0]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-6-4-8-7(6)5-9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLSALOSNKEZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via N-Methylglycine and Maleate Esters
A common synthetic route involves the cyclization of N-methylglycine (sarcosine) with a maleate ester, such as dimethyl maleate , under reflux conditions in an organic solvent like toluene.
Step 1: Cyclization Reaction
- Reactants: N-methylglycine and dimethyl maleate
- Solvent: Toluene
- Conditions: Heated to reflux for 2–4 hours
- Outcome: Formation of a bicyclic intermediate (compound a)
This step forms the bicyclic ring system by nucleophilic attack of the amino acid derivative on the activated double bond of the maleate ester, resulting in ring closure.
Amination with Benzylamine
Step 2: Amination
- Reactant: Compound a
- Reagent: Benzylamine
- Solvent: Anhydrous ethanol
- Conditions: Reaction under reflux or ambient temperature depending on optimization
- Outcome: Formation of compound b, an amine-substituted bicyclic intermediate
This step introduces an additional nitrogen substituent by nucleophilic substitution or addition to the bicyclic intermediate.
Reduction with Lithium Aluminum Hydride (LiAlH4)
Step 3: Reduction
- Reactant: Compound b
- Reagent: Lithium aluminum hydride (LiAlH4)
- Solvent: Anhydrous tetrahydrofuran (THF)
- Atmosphere: Argon protection to avoid moisture and oxygen
- Conditions: Controlled temperature to prevent over-reduction
- Outcome: Formation of compound c, a reduced bicyclic amine intermediate
LiAlH4 is a strong reducing agent used to reduce esters or amides to amines, facilitating the formation of the bicyclic amine structure.
Hydrogenation Deprotection
Step 4: Deprotection
- Reactant: Compound c
- Catalyst: Palladium on carbon (Pd/C), typically 10% w/w
- Solvent: Methanol
- Conditions: Hydrogen atmosphere, room temperature, overnight stirring
- Outcome: Removal of protecting groups and formation of the final product, this compound
This hydrogenation step removes benzyl protecting groups, yielding the target bicyclic diamine with high purity and yield (~93%).
Summary Table of Preparation Steps
| Step | Reaction Type | Reactants / Reagents | Solvent | Conditions | Product | Yield / Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization | N-methylglycine + dimethyl maleate | Toluene | Reflux, 2–4 h | Compound a | Key ring formation step |
| 2 | Amination | Compound a + benzylamine | Anhydrous ethanol | Ambient or reflux | Compound b | Introduction of amine group |
| 3 | Reduction | Compound b + LiAlH4 | Anhydrous THF | Argon atmosphere, controlled temp | Compound c | Reduction to bicyclic amine |
| 4 | Hydrogenation Deprotection | Compound c + Pd/C + H2 | Methanol | Room temp, overnight stirring | This compound | 93% yield, >98% purity |
Research Findings and Advantages
- The synthetic route uses readily available and low-cost starting materials such as N-methylglycine and dimethyl maleate.
- The reaction conditions are mild and controllable , facilitating scalability for industrial production.
- The yield is high (above 90%) with excellent purity (>98% by GC).
- The use of argon atmosphere and anhydrous solvents ensures the stability of reactive intermediates.
- The hydrogenation step using Pd/C is a clean and efficient deprotection method avoiding harsh chemical treatments.
Additional Notes on Related Compounds
While the above method is specific for this compound, closely related diazabicyclo compounds such as 3-methyl-3,7-diazabicyclo[3.3.0]octane have been synthesized using similar strategies involving cyclization, amination, reduction, and deprotection steps, highlighting the general applicability of this synthetic approach in heterocyclic chemistry.
Chemical Reactions Analysis
3-Methyl-3,8-diaza-bicyclo[4.2.0]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-3,8-diaza-bicyclo[4.2.0]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3,8-diaza-bicyclo[4.2.0]octane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bicyclo[4.2.0]octane scaffold is compared to other diazabicyclic systems to elucidate structural, thermodynamic, and functional differences.
Structural Analogues in the Bicyclo[4.2.0]octane Family
3-Methyl-3,6-diazabicyclo[3.2.0]heptane
- Structure : Smaller bicyclo[3.2.0]heptane system with nitrogen atoms at positions 3 and 4.
- Properties : Higher ring strain due to the compact 3.2.0 framework, leading to reduced stability compared to bicyclo[4.2.0]octane derivatives .
- Applications : Used in fluorinated compounds for medicinal chemistry .
7-Boc-3,7-diazabicyclo[4.2.0]octane
Analogues with Different Bicyclic Frameworks
8-Methyl-3,8-diazabicyclo[3.2.1]octane
- Structure : Bicyclo[3.2.1]octane with nitrogen atoms at positions 3 and 6.
- Properties : The 3.2.1 system introduces distinct steric hindrance and conformational flexibility.
- Applications : Precursor for diethylcarbamazine analogs used in antiparasitic therapies .
Bicyclo[2.2.2]octane Derivatives
Thermodynamic and Physicochemical Comparisons
Notes:
Pharmacological Significance
- Orexin Receptor Antagonism : The 3,8-diaza-bicyclo[4.2.0]octane scaffold is critical in daridorexant, a dual orexin receptor antagonist with high selectivity and efficacy in sleep regulation .
- Comparative Bioactivity : Bicyclo[3.2.1]octane derivatives (e.g., tropanes) show affinity for neurotransmitter transporters but lack orexin receptor specificity .
Biological Activity
Chemical Structure and Properties
3-Methyl-3,8-diaza-bicyclo[4.2.0]octane is a bicyclic organic compound with the molecular formula . It features a unique bicyclic structure that incorporates two nitrogen atoms, which contribute to its potential biological activity. The compound is also known by its CAS number 1378254-94-4 and has been the subject of various studies focusing on its biological interactions and therapeutic applications .
Synthesis
The synthesis of this compound typically involves chemical methods such as alkaline condensation of suitable precursors under controlled conditions. This synthetic route allows for the generation of the compound in a laboratory setting, facilitating further research into its properties and activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It has been shown to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. Notably, the compound has been investigated for its role as an orexin receptor antagonist, which may have implications in treating sleep disorders and stress-related conditions .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Memory Enhancement : In a rat model, the compound demonstrated significant effects on memory function, suggesting potential use in cognitive dysfunction treatments .
- Conditioned Fear Response : Research indicated that this compound was active in models assessing conditioned fear responses, which are relevant to anxiety disorders such as PTSD .
- Orexin System Modulation : The compound was found to influence the orexin neuropeptide system, which is crucial for regulating arousal, wakefulness, and appetite. This modulation presents opportunities for developing treatments for various neurological and psychiatric disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other bicyclic compounds containing nitrogen:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| 2,5-Diazabicyclo[2.2.1]heptane | Bicyclic with two nitrogen atoms | Potential anxiolytic effects |
| 1,4-Diazabicyclo[2.2.2]octane | Bicyclic with two nitrogen atoms | Antidepressant properties |
| This compound | Bicyclic with two nitrogen atoms | Memory enhancement; orexin receptor antagonist |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methyl-3,8-diaza-bicyclo[4.2.0]octane, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves aza-Diels-Alder reactions or ring-closing metathesis to form the bicyclic scaffold. For diaza-bicyclic systems, cyclization of diamines with carbonyl compounds (e.g., ketones or aldehydes) under acidic or catalytic conditions is common. Key intermediates include enamine precursors or bicyclic lactams, as seen in analogous diaza-bicyclo[3.2.1]octane syntheses . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) is critical to minimize side reactions like over-alkylation .
Q. How can researchers confirm the molecular structure and stereochemistry of this compound?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) to assign proton environments and spatial relationships. X-ray crystallography is definitive for stereochemical confirmation, though challenging due to the compound’s potential conformational flexibility. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., N-H stretches in diaza systems) .
Q. What experimental protocols are recommended for characterizing the compound’s physicochemical properties (e.g., solubility, pKa)?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in buffers (pH 1–13) and solvents (water, DMSO, ethanol) with UV-Vis or HPLC quantification .
- pKa : Use potentiometric titration or capillary electrophoresis to determine ionization states, critical for understanding reactivity in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer : Systematic Design of Experiments (DoE) is essential. Variables like catalyst loading (e.g., Pd/C vs. Raney Ni), reaction time, and solvent polarity should be tested in a factorial design. For example, highlights multi-year projects analyzing reaction variables under controlled conditions. Contradictions often arise from trace moisture or oxygen sensitivity, requiring inert-atmosphere techniques (glovebox/Schlenk line) .
Q. What computational methods are effective for predicting the compound’s conformational stability and reactivity?
- Methodological Answer :
- Conformational Analysis : Use molecular mechanics (MMFF94) or DFT (B3LYP/6-31G*) to model chair vs. boat conformations and energy barriers .
- Reactivity Prediction : DFT-based frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. QSAR models, as in , correlate substituent effects (e.g., methyl group position) with biological activity .
Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on bioisosteric replacements (e.g., substituting methyl with trifluoromethyl) or ring modifications (e.g., expanding the bicyclic system to [4.3.0]). High-throughput screening (HTS) of combinatorial libraries, as in , identifies active pharmacophores. Synthetic routes should prioritize modularity, using cross-coupling (Suzuki) or click chemistry .
Q. What methodologies are recommended for assessing the compound’s thermal stability and decomposition pathways?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures and enthalpy changes. Gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation products. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines predict shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
